molecular formula C20H23NO2 B5671795 (2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B5671795
M. Wt: 309.4 g/mol
InChI Key: JRJJEBHJDNSZCB-SDNWHVSQSA-N
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Description

(2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound with a complex structure, characterized by the presence of an ethoxyphenyl group and a propan-2-ylphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the Ethoxyphenyl Intermediate: This involves the reaction of 2-ethoxyaniline with an appropriate reagent to introduce the ethoxy group.

    Formation of the Propan-2-ylphenyl Intermediate: This step involves the reaction of 4-isopropylbenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Coupling Reaction: The final step involves the coupling of the two intermediates under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(2E)-N-(2-ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific structural features and the presence of both ethoxy and propan-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-4-23-19-8-6-5-7-18(19)21-20(22)14-11-16-9-12-17(13-10-16)15(2)3/h5-15H,4H2,1-3H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJJEBHJDNSZCB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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